Dimethyl isopropylidenesuccinate
Description
Contextualization within Succinate (B1194679) Diester Chemistry
Succinate diesters are derivatives of succinic acid, a simple four-carbon dicarboxylic acid. They are characterized by two ester functional groups. Dimethyl isopropylidenesuccinate, also known as methyl teraconate, is a distinct member of this family. chem960.comoup.com It is an α,β-unsaturated diester, featuring a carbon-carbon double bond conjugated with one of the ester groups, and an isopropylidene group (=C(CH₃)₂) at the α-position. This specific arrangement of functional groups imparts unique reactivity compared to simple saturated succinate diesters like dimethyl succinate. The presence of the isopropylidene group and the conjugated system makes the molecule a versatile precursor in various condensation reactions. One method for its synthesis involves the reaction of 2-nitropropane (B154153) with dimethyl maleate. fiu.edu
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | Dimethyl 2-(propan-2-ylidene)butanedioate |
| Molecular Formula | C₉H₁₄O₄ |
| CAS Number | 87384-00-7 |
| Alternate Names | Dimethyl 2-(1-methylethylidene)succinate, Methyl teraconate |
Significance as a Versatile Synthetic Intermediate in Complex Molecule Construction
The primary significance of this compound lies in its role as a key reactant in the Stobbe condensation. This reaction involves the condensation of a succinic ester with a ketone or aldehyde, typically using a strong base, to form an alkylidenesuccinic acid or its corresponding ester. This compound is particularly effective in this reaction, serving as a precursor for a wide range of complex molecules. kfu.edu.sajcsp.org.pk
Research has extensively documented its use in synthesizing photochromic compounds, specifically fulgides and fulgimides. fiu.edufiu.edu These molecules can reversibly change their structure and color upon exposure to light. jcsp.org.pk In a typical synthesis, this compound is condensed with a ketone, such as 3-acetyl-1,2-dimethylindole, in the presence of a base like lithium diisopropylamide (LDA) or potassium t-butoxide. kfu.edu.sanih.gov This initial Stobbe condensation yields an intermediate, often a mixture of cis/trans indolelactones or a succinic half-ester, which is then further transformed through steps like hydrolysis and dehydration to create the final fulgide structure. nih.govnih.gov
For example, the reaction with 3-acetyl-1,2-dimethylindole using LDA in tetrahydrofuran (B95107) (THF) is a key step in producing indolylfulgides. fiu.edunih.gov Similarly, its condensation with 2-acetylthiophene (B1664040) using potassium t-butoxide in toluene (B28343) yields methyl isopropylidene(2-thienylethylidene) succinic half-ester with high efficiency. kfu.edu.sa These half-esters can then undergo intramolecular Friedel-Crafts cyclization to form novel cyclopentenone derivatives. kfu.edu.sa The versatility of this compound is demonstrated by its successful condensation with various ketones, including benzophenone (B1666685) and 3-acetyl-2,5-dimethylfuran, to create precursors for different classes of compounds. kfu.edu.sajcsp.org.pk
Table 2: Examples of Stobbe Condensations Involving this compound
| Ketone Reactant | Base / Solvent | Product | Reference |
|---|---|---|---|
| 3-acetyl-1,2-dimethylindole | Lithium diisopropylamide (LDA) / Tetrahydrofuran (THF) | cis/trans indolelactones | nih.gov |
| 2-acetylthiophene | Potassium t-butoxide / Tetrahydrofuran (THF) | Methyl isopropylidene(2-thienylethylidene) succinic half-ester | kfu.edu.sa |
| 3-acetyl-2,5-dimethylfuran | Potassium t-butoxide / Tetrahydrofuran (THF) | Methyl isopropylidene (2,5-dimethyl-3-furylethylidene) succinic half-ester | kfu.edu.sa |
| Indole-3-carboxaldehyde derivative | Lithium diisopropylamide (LDA) / Toluene | cis/trans mixture of indolelactones | nih.gov |
The utility of this compound extends beyond just fulgides, showcasing its robustness as a synthetic intermediate in the broader landscape of organic chemistry for creating complex, functional molecules.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-acetyl-2,5-dimethylfuran |
| 2-acetylthiophene |
| 2-nitropropane |
| 3-acetyl-1,2-dimethylindole |
| Acetic anhydride |
| Acetyl chloride |
| Benzophenone |
| Diethyl ether |
| Diethyl succinate |
| This compound |
| Dimethyl maleate |
| Dimethyl succinate |
| Ethanol |
| Ethyl isopropylidene(3-thienylethylidene)succinic half-ester |
| Fulgides |
| Fulgimides |
| Indole-3-carboxaldehyde |
| Indolelactones |
| Lithium diisopropylamide (LDA) |
| Malononitrile |
| Methyl isopropylidene(2,5-dimethyl-3-furylethylidene) succinic half-ester |
| Methyl isopropylidene(2,5-dimethyl-3-thienylethylidene) succinic half-ester |
| Methyl isopropylidene(2-thienylethylidene) succinic half-ester |
| Oxalyl chloride |
| Potassium t-butoxide |
| Sodium hydride |
| Succinic acid |
| Tetrahydrofuran (THF) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-propan-2-ylidenebutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-6(2)7(9(11)13-4)5-8(10)12-3/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILMBEYRSAHUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CC(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dimethyl Isopropylidenesuccinate
Emerging Enzymatic and Biocatalytic Approaches (Conceptual Link to Related Diesters)
While traditional chemical synthesis routes are established for compounds like dimethyl isopropylidenesuccinate, the field of biocatalysis offers potential for more sustainable and selective synthetic methods. Currently, there is no specific literature detailing the enzymatic synthesis of this compound. However, by examining the enzymatic synthesis of related succinate (B1194679) diesters, a conceptual framework can be proposed.
The use of lipases, particularly Candida antarctica lipase (B570770) B (CALB), for the synthesis of polyesters from succinate diesters is well-documented. Current time information in Bangalore, IN. These enzymes are known to catalyze transesterification reactions under mild conditions. Current time information in Bangalore, IN. For instance, CALB has been successfully employed in the polycondensation of dimethyl succinate with diols to produce poly(butylene succinate) (PBS). Current time information in Bangalore, IN.
Conceptually, a similar enzymatic approach could be envisioned for the synthesis of this compound. One hypothetical route could involve the lipase-catalyzed transesterification of a pre-formed isopropylidene succinic acid with methanol. Alternatively, an enzymatic Knoevenagel-type condensation, while less common for this specific transformation, could be explored.
The advantages of an enzymatic route would include high selectivity, milder reaction conditions (lower temperature and pressure), and the use of a biodegradable and potentially recyclable catalyst, aligning with the principles of green chemistry. However, significant research would be required to identify or engineer an enzyme with the desired activity and stability for this specific substrate and reaction.
Table 2: Research Findings on Enzymatic Synthesis of Related Succinate Polyesters
| Enzyme | Substrates | Product | Key Findings | Reference |
| Candida antarctica Lipase B (CALB) | Dimethyl succinate, 1,4-butanediol | Poly(butylene succinate) (PBS) | CALB effectively catalyzes the polycondensation in bulk and solution. | Current time information in Bangalore, IN. |
| Candida antarctica Lipase B (CALB) | Diethyl succinate, 1,4-butanediol, Dimer linoleic diol | Poly(butylene succinate-co-dilinoleic succinate) | Successful synthesis of high molecular weight copolyester via a two-stage method. | unacademy.com |
| Candida antarctica Lipase B (CALB) | Dimethyl succinate, 1,4-butanediol, ε-caprolactone | Poly(butylene succinate-co-ε-caprolactone) | Enzymatic ring-opening polymerization/polycondensation was successful in bulk. | unacademy.com |
The data in Table 2, while pertaining to polymerization reactions, underscores the potential of lipases to act on succinate diesters, providing a conceptual basis for future research into the biocatalytic synthesis of smaller, specialized molecules like this compound.
Applications of Dimethyl Isopropylidenesuccinate in Advanced Synthetic Targets
Role as a Precursor in Photochromic Compound Development
The primary application of dimethyl isopropylidenesuccinate in advanced synthesis is as a key building block for photochromic compounds, particularly fulgides and fulgimides. These molecules are renowned for their ability to undergo reversible color changes upon exposure to light, making them suitable for use in photoresponsive materials.
The synthesis of fulgides and fulgimides from this compound and its derivatives is most effectively achieved through the Stobbe condensation. sci-hub.sewikipedia.orgunacademy.comwikipedia.orgorganicreactions.org This reaction involves the condensation of a succinic ester with a ketone or aldehyde in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide, to form an alkylidenesuccinic acid or its corresponding ester. unacademy.comwikipedia.orgorganicreactions.org
The general mechanism for the Stobbe condensation, which is central to the formation of the fulgide backbone, proceeds through a lactone intermediate. wikipedia.org The reaction of a ketone or aldehyde with an ester of succinic acid, like this compound, leads to the formation of a γ-lactone which then undergoes elimination to yield the final product. A key characteristic of the Stobbe condensation is the formation of a half-ester, where one of the ester groups is hydrolyzed during the reaction sequence. unacademy.comwikipedia.org
An illustrative synthetic pathway to a fulgide starting from a succinate (B1194679) ester is the reaction of benzophenone (B1666685) with diethyl succinate, a close analog of this compound. wikipedia.org This reaction provides a clear example of the carbon-carbon bond formation that is foundational to the fulgide structure.
The photochromic properties of fulgides, such as their absorption maxima, quantum yields, and thermal stability, can be finely tuned by modifying their molecular structure. The design principles for modifying these chromophores revolve around the strategic selection of substituents on both the aromatic/heterocyclic moiety and the isopropylidene succinate-derived portion of the molecule.
The photochromic behavior of fulgides is based on a reversible electrocyclic reaction. Upon irradiation with UV light, the open E-form of the fulgide undergoes a 6π-electrocyclization to form the colored, closed C-form. This process can be reversed by exposure to visible light. wikipedia.org The stability and electronic properties of these two isomers are heavily influenced by their substituents.
For instance, the introduction of different aromatic or heterocyclic groups (Ar) leads to significant shifts in the absorption spectra of both the open and closed forms. The electronic nature of these groups, whether electron-donating or electron-withdrawing, directly impacts the energy levels of the molecular orbitals involved in the photochromic transition.
Modifications to the isopropylidene group can also influence the photochromic performance. While the core isopropylidene unit is often retained for synthetic accessibility, alterations can affect the steric environment around the reactive hexatriene system, potentially influencing the quantum yields of the cyclization and ring-opening reactions. For example, fulgides containing an isopropyl group have been shown to primarily isomerize between the open E-form and the closed C-form. nih.gov
Table 1: Influence of Structural Modifications on Fulgide Photochromic Properties
| Structural Modification | Effect on Photochromic Properties | Rationale |
| Aromatic/Heterocyclic Group (Ar) | Alters absorption maxima (λmax) of both open and colored forms. | The extent of conjugation and the electronic nature of the aromatic system directly influence the HOMO-LUMO gap. |
| Substituents on the Aromatic Ring | Modifies the quantum yield of photocoloration and the thermal stability of the colored form. | Electron-donating or -withdrawing groups can stabilize or destabilize the ground and excited states of the isomers. |
| Alkyl Groups on the Succinic Anhydride Moiety | Can influence the rate of photochemical fatigue and the kinetics of the photochromic transformations. | Steric hindrance can affect the conformational changes required for isomerization and may also influence crystal packing in the solid state. |
To translate the photochromic properties of individual fulgide and fulgimide molecules into macroscopic functional materials, they are often incorporated into polymeric or copolymeric architectures. nih.gov This can be achieved through several methods, including the physical doping of the photochrome into a polymer matrix or the chemical incorporation of the photochromic unit as a pendant group or part of the main polymer chain. nih.gov
The synthesis of photochromic polymers allows for the development of materials with light-switchable properties, such as reversible color change, which can be utilized in applications like data storage, optical switches, and smart textiles. By covalently attaching the fulgide or fulgimide to a polymer backbone, issues such as leaching of the photochrome from a host matrix can be overcome.
One common approach involves the polymerization of a monomer that contains a fulgide or fulgimide moiety. For example, a fulgide derivative can be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) group, which can then be copolymerized with other monomers to create a range of photoresponsive materials. The choice of the comonomer can be used to tailor the mechanical and thermal properties of the resulting polymer.
Table 2: Methods for Integrating Fulgides into Polymeric Systems
| Integration Method | Description | Advantages | Disadvantages |
| Physical Doping | The fulgide is dissolved or dispersed within a pre-formed polymer matrix. | Simple to implement; allows for the use of a wide range of commercial polymers. | Potential for leaching of the photochrome; phase separation can occur at higher concentrations. |
| Covalent Incorporation (Pendant Group) | A fulgide derivative is functionalized with a polymerizable group and copolymerized. | Prevents leaching; allows for higher concentrations of the photochrome. | Requires the synthesis of a custom monomer; polymerization conditions must be compatible with the photochrome. |
| Covalent Incorporation (Main Chain) | The fulgide moiety is incorporated as an integral part of the polymer backbone. | Can lead to materials with unique mechanical and photoresponsive properties. | Synthetically challenging; can significantly alter the polymer's physical properties. |
Synthesis of Fulgides and Fulgimides for Photoresponsive Materials
Intermediate in Complex Natural Product Total Synthesis
A thorough review of the scientific literature reveals no significant reports of this compound being utilized as a key intermediate or building block in the total synthesis of complex natural products. Its application appears to be highly specialized in the field of photochromic materials.
There is no available evidence to suggest that this compound serves as a strategic synthon in the retrosynthetic analysis of natural products. The structural motifs that would arise from its disconnection are not commonly found in the carbon skeletons of known natural product families.
The structure of this compound does not lend itself readily to the construction of the complex carbon frameworks and stereochemically rich centers that are characteristic of many natural products. While it can participate in reactions such as Michael additions, more versatile and stereochemically defined building blocks are typically employed in the synthesis of natural products. nih.govresearchgate.netnih.govencyclopedia.pub
Contributions to Chiral Synthesis and Asymmetric Transformations
This compound and its derivatives have emerged as valuable synthons in the field of asymmetric synthesis. Their utility stems from the presence of multiple reactive sites that can be selectively manipulated to introduce chirality, leading to the formation of enantiomerically enriched molecules. These compounds serve as precursors to a variety of chiral building blocks that are integral to the synthesis of complex natural products and pharmaceuticals.
Implementation in Chiral Auxiliary-Based Strategies (Conceptual Link to Related Succinate Derivatives)
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While direct applications of this compound as a chiral auxiliary are not extensively documented, the broader class of succinate derivatives has a well-established role in such strategies. The underlying principle involves attaching a chiral succinate-derived moiety to a prochiral substrate. The inherent chirality of the succinate derivative then directs subsequent chemical transformations, leading to the formation of one stereoisomer in preference to the other.
Conceptually, this compound can be envisioned as a precursor to chiral succinate derivatives suitable for use as chiral auxiliaries. For instance, asymmetric dihydroxylation of the double bond, followed by conversion of one of the ester groups into a functional handle for attachment to a substrate, would yield a chiral auxiliary. The stereocenter(s) on the succinate backbone would then sterically or electronically influence the approach of reagents in subsequent reactions, such as alkylations or aldol (B89426) additions, thereby inducing asymmetry in the product. After the desired chiral center is created, the auxiliary can be cleaved and potentially recycled. This conceptual linkage highlights the potential of this compound as a starting material for the development of novel chiral auxiliaries.
Development of Enantioselective Methodologies for Advanced Intermediates
A significant advancement in the application of succinate derivatives lies in the development of enantioselective methodologies to produce chiral intermediates. A notable example is the asymmetric synthesis of dimethyl 2-methylsuccinate, a closely related derivative of this compound. This has been achieved with high efficiency and enantioselectivity through the use of ene-reductases.
In this biocatalytic approach, the C=C double bond of precursors like dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate is asymmetrically reduced to yield chiral dimethyl 2-methylsuccinate. mdpi.com This enzymatic reduction offers a green and highly selective alternative to traditional chemical hydrogenation methods, which often require harsh conditions and expensive chiral catalysts. mdpi.com
The following table summarizes the results of the ene-reductase-catalyzed reduction of different substrates to produce enantiomers of dimethyl 2-methylsuccinate:
| Ene-Reductase | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| SeER from Saccharomyces eubayanus | Dimethyl mesaconate | (S)-dimethyl 2-methylsuccinate | 80% | 98% |
| Bac-OYE1 from Bacillus sp. | Dimethyl citraconate | (R)-dimethyl 2-methylsuccinate | 86% | 99% |
| AfER from Aspergillus flavus | Dimethyl itaconate | (R)-dimethyl 2-methylsuccinate | 77% | 99% |
This data is based on research into the asymmetric synthesis of Dimethyl 2-methylsuccinate. mdpi.com
These highly enantiomerically enriched succinate derivatives are valuable building blocks for the synthesis of a wide range of complex molecules, including pharmaceuticals and natural products. The development of such enantioselective methodologies underscores the importance of succinate derivatives in modern asymmetric synthesis.
Synthesis of Advanced Heterocyclic and Carbocyclic Scaffolds
While the direct application of this compound in the synthesis of complex heterocyclic and carbocyclic scaffolds is an area of ongoing research, the reactivity of its functional groups suggests significant potential. The double bond and the two ester functionalities can participate in a variety of cyclization reactions.
For instance, the double bond of this compound could act as a dienophile in Diels-Alder reactions to construct six-membered carbocyclic rings with controlled stereochemistry. Furthermore, the ester groups can be transformed into other functionalities, such as amides or hydrazides, which can then undergo intramolecular cyclization reactions to form various heterocyclic systems. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazolidine (B1218672) or pyridazinone ring, which are common motifs in medicinally important compounds.
Conceptually, the Michael addition of a nucleophile to the activated double bond of this compound, followed by an intramolecular cyclization, could provide access to a range of five-membered heterocyclic and carbocyclic rings. The specific nature of the nucleophile and the reaction conditions would determine the final ring system. While specific examples utilizing this compound are not abundant in the literature, the versatility of related succinate derivatives in such transformations points to a promising area for future synthetic exploration.
Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of dimethyl isopropylidenesuccinate. By probing the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed blueprint of the compound's connectivity and stereochemistry can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides invaluable information regarding the number of different types of protons and their neighboring atoms within the this compound molecule. The chemical shift of each proton signal is indicative of its electronic environment.
A typical ¹H NMR spectrum of this compound would exhibit three distinct signals. The protons of the two methyl groups on the isopropylidene moiety are chemically equivalent and thus resonate as a single peak. Similarly, the six protons of the two methoxy (B1213986) groups of the esters are also equivalent, giving rise to another singlet. The vinylic proton, being in a unique chemical environment, produces its own characteristic signal.
Interactive Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.28 | s | 2H | CH₂ |
| 3.69 | s | 3H | OCH₃ (E-isomer) |
| 3.75 | s | 3H | OCH₃ (Z-isomer) |
| 2.18 | s | 3H | C-CH₃ (E-isomer) |
| 1.90 | s | 3H | C-CH₃ (Z-isomer) |
Note: Chemical shifts can vary slightly based on the solvent and spectrometer frequency.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Complementing the ¹H NMR data, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.
The spectrum allows for the identification of the carbon atoms in the isopropylidene methyl groups, the quaternary carbon of the isopropylidene group, the two olefinic carbons (the one bearing a proton and the quaternary one), the carbonyl carbons of the ester functionalities, and the carbons of the methoxy groups.
Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 170.1 | C=O (ester) |
| 167.3 | C=O (ester) |
| 156.4 | C=C (quaternary) |
| 116.1 | C=C (methine) |
| 52.2 | OCH₃ |
| 51.6 | OCH₃ |
| 32.3 | CH₂ |
| 23.5 | CH₃ |
| 21.0 | CH₃ |
Note: Chemical shifts can vary slightly based on the solvent and spectrometer frequency.
Advanced Two-Dimensional NMR Techniques for Complex Structures
For an unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are indispensable. harvard.eduyoutube.comyoutube.comyoutube.com Methods such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.
COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds.
HSQC correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear picture of C-H one-bond connectivities. nih.gov
HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for piecing together the entire molecular puzzle by connecting different functional groups. youtube.comyoutube.com
These advanced experiments provide a robust and detailed confirmation of the molecular structure of this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound. nist.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unequivocal determination of the molecular formula of this compound, which is C₉H₁₄O₄. nist.gov The experimentally determined exact mass can be compared to the theoretically calculated mass, leaving no ambiguity about the elemental composition of the molecule.
Interactive Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₉H₁₅O₄⁺ | 187.0965 |
| [M+Na]⁺ | C₉H₁₄O₄Na⁺ | 209.0784 |
The close agreement between the observed and calculated mass provides definitive evidence for the molecular formula of the compound.
Vibrational Spectroscopy
Vibrational spectroscopy, which encompasses Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. The resulting spectra display bands that are characteristic of specific functional groups present in the molecule.
For this compound, the IR spectrum provides clear evidence for the presence of key functional groups. nist.gov The strong absorption bands in the carbonyl region are indicative of the ester groups. The presence of a carbon-carbon double bond is confirmed by a characteristic stretching vibration. Additionally, the various C-H and C-O stretching and bending vibrations contribute to the unique fingerprint of the molecule's IR spectrum.
Interactive Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 2950 | C-H stretch | Aliphatic |
| ~ 1720 | C=O stretch | Ester |
| ~ 1650 | C=C stretch | Alkene |
| ~ 1250 | C-O stretch | Ester |
Together, these spectroscopic and analytical methods provide a comprehensive and unambiguous characterization of this compound, confirming its structure and purity.
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific chemical bonds. For this compound, the IR spectrum provides clear evidence for its key structural features.
The most prominent absorption bands in the IR spectrum of this compound are associated with the carbonyl (C=O) stretching vibrations of the two ester groups. Due to the α,β-unsaturation, the C=O stretching frequency is typically observed in the range of 1720-1740 cm⁻¹. The conjugation with the carbon-carbon double bond slightly lowers the frequency compared to a saturated ester.
The carbon-carbon double bond (C=C) of the isopropylidene group gives rise to a characteristic stretching vibration. This band is expected in the region of 1640-1680 cm⁻¹. The presence of two methyl groups on the double bond influences the exact position and intensity of this peak.
The spectrum also displays strong absorption bands corresponding to the C-O stretching vibrations of the ester functionalities. These typically appear in the region of 1100-1300 cm⁻¹. Furthermore, the various C-H bonds in the molecule, including those of the methyl groups and the methylene (B1212753) group, result in stretching and bending vibrations. The C-H stretching vibrations of the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ range.
The gas-phase IR spectrum of this compound available from the NIST WebBook displays characteristic absorption peaks that align with these expected vibrational modes. wikipedia.org
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | 1720 - 1740 |
| C=C (Alkene) | Stretching | 1640 - 1680 |
| C-O (Ester) | Stretching | 1100 - 1300 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
Raman Spectroscopy for Molecular Vibrational Analysis
The C=C stretching vibration of the isopropylidene group is expected to produce a strong and sharp signal in the Raman spectrum, typically in the 1640-1680 cm⁻¹ region. This is because the C=C bond is highly polarizable and its vibration leads to a significant change in the molecule's polarizability.
The C=O stretching vibrations of the ester groups will also be present in the Raman spectrum, though their intensity can vary. In some cases, the symmetry of the molecule can influence the Raman activity of these modes. For similar α,β-unsaturated esters, the C=O stretching band is observable, but often with less intensity than the C=C stretching band. researchgate.netresearchgate.net
The Raman spectra of related succinate (B1194679) esters show characteristic bands for the C-C backbone and CH₂/CH₃ deformations. researchgate.net For instance, the Raman spectra of diethyl succinate and other esters exhibit prominent peaks related to C-C stretching and various bending modes. wikipedia.orgresearchgate.net In the case of this compound, we would anticipate signals corresponding to the succinate backbone, modified by the presence of the isopropylidene group.
Studies on similar unsaturated dicarboxylic acids, such as maleic acid and itaconic acid, and their esters provide further insight. nih.govacs.orgresearchgate.netnih.govijcce.ac.irnih.gov The Raman spectra of these compounds show characteristic peaks for the C=C and C=O stretching modes, as well as various bending and deformation modes that are sensitive to the molecular geometry and conformation.
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Approximate Raman Shift (cm⁻¹) |
| C=C (Alkene) | Stretching | 1640 - 1680 |
| C=O (Ester) | Stretching | 1720 - 1740 |
| C-C (Backbone) | Stretching | 800 - 1200 |
| CH₂, CH₃ | Bending/Deformation | 1300 - 1500 |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the key chromophore is the α,β-unsaturated ester system. The conjugation between the carbon-carbon double bond and the carbonyl groups of the esters leads to characteristic electronic transitions.
The primary electronic transition observed in α,β-unsaturated carbonyl compounds is the π → π* transition. libretexts.orgmasterorganicchemistry.comlibretexts.org This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of conjugation significantly lowers the energy gap between these orbitals compared to isolated double bonds or carbonyl groups, resulting in absorption at longer wavelengths. libretexts.orgmasterorganicchemistry.comlibretexts.org
For α,β-unsaturated esters, the λ_max (wavelength of maximum absorbance) for the π → π* transition typically falls in the range of 200-250 nm. masterorganicchemistry.com The exact position of the λ_max is influenced by the substitution pattern on the double bond and the nature of the ester groups. The isopropylidene group, with its two methyl substituents on the β-carbon of the unsaturated system, is expected to cause a bathochromic (red) shift compared to a non-alkylated α,β-unsaturated ester.
A weaker n → π* transition, involving the excitation of a non-bonding electron from an oxygen lone pair to a π* antibonding orbital, may also be observed at longer wavelengths (typically > 300 nm). However, this transition is often of low intensity and can be obscured by the much stronger π → π* absorption.
Table 3: Expected UV-Vis Absorption for this compound
| Transition | Chromophore | Expected λ_max (nm) |
| π → π | α,β-Unsaturated Ester | 200 - 250 |
| n → π | Carbonyl Group | > 300 (weak) |
X-ray Crystallography for Solid-State Structural Confirmation of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound itself may not be readily available, the analysis of crystal structures of its derivatives or closely related compounds provides valuable insights into the expected molecular conformation and intermolecular interactions in the solid state.
The crystal structures of various succinate derivatives have been reported, revealing details about their molecular packing and hydrogen bonding patterns (in the case of diacids or monoesters). mdpi.com For dialkyl succinates, the conformation of the succinate backbone can vary between gauche and anti, influenced by the nature of the alkyl groups and the crystal packing forces.
The presence of the rigid isopropylidene group in this compound will impose significant conformational constraints. The planarity of the C=C double bond and the adjacent carbonyl groups will be a dominant structural feature. The orientation of the two methyl ester groups relative to this plane will be of interest.
The analysis of the crystal structure of a derivative would confirm the stereochemistry of the double bond and provide precise bond lengths and angles, offering a benchmark for comparison with computational models and spectroscopic data.
Theoretical and Computational Chemistry Studies of Dimethyl Isopropylidenesuccinate
Quantum Chemical Investigations of Electronic Structure and Reactivity
There is currently no published research applying quantum chemical methods to investigate the electronic structure and reactivity of dimethyl isopropylidenesuccinate.
Density Functional Theory (DFT) Applications for Ground State Properties
No studies employing Density Functional Theory (DFT) to determine the ground state properties of this compound, such as optimized geometry, electronic energy, and orbital distributions, are available in the public domain.
Conformational Analysis and Energetic Profiles of Isomers
A conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported. The energetic profiles of its possible isomers remain uncalculated.
Mechanistic Probing through Computational Simulations
The use of computational simulations to probe the reaction mechanisms involving this compound is an area that remains to be explored.
Elucidation of Reaction Pathways and Transition States
There are no computational studies that elucidate the reaction pathways and identify the transition state structures for chemical transformations of this compound.
Kinetic Modeling of Chemical Transformations
Kinetic modeling for the chemical transformations of this compound, which would provide insights into reaction rates and product distributions under various conditions, has not been undertaken in any published research.
Prediction and Validation of Spectroscopic Signatures
Computational prediction and subsequent experimental validation of the spectroscopic signatures (e.g., NMR, IR, Raman, UV-Vis) of this compound are not documented in the scientific literature. Such studies are crucial for the unambiguous identification and characterization of the compound.
Computational Generation of IR and Raman Spectra for Vibrational Analysis
The computational generation of IR and Raman spectra for a molecule like this compound would typically involve optimizing its geometry at a specific level of theory and then performing a frequency calculation. This calculation predicts the vibrational modes of the molecule, which correspond to the absorption bands in the IR spectrum and the scattered bands in the Raman spectrum.
Correlation of Theoretical and Experimental Spectroscopic Data
A crucial step in computational spectroscopic studies is the correlation of theoretical data with experimental measurements. By comparing the computationally generated spectra with experimentally recorded IR and Raman spectra, researchers can validate the accuracy of the computational model. Often, a scaling factor is applied to the calculated frequencies to account for systematic errors inherent in the computational methods and to improve the agreement with experimental data.
This correlation allows for a more confident assignment of the experimental spectral bands to specific molecular vibrations. However, in the case of this compound, the absence of published computational studies precludes the presentation of such a correlative analysis and the associated data tables of theoretical versus experimental vibrational frequencies.
While the principles of computational vibrational spectroscopy are broadly applicable, the specific application to this compound has not been a focus of documented research. Therefore, detailed tables of calculated vibrational frequencies, their assignments based on PED, and a direct comparison with experimental data for this compound cannot be provided at this time.
Q & A
Q. What multi-disciplinary methods can elucidate this compound’s environmental or biological impacts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
